Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. [, ] It exhibits nanomolar affinity for human cloned or native CRF(1) receptors and demonstrates a 1000-fold selectivity over CRF(2α) receptors and CRF binding protein. [] SSR125543A effectively antagonizes CRF-induced stimulation of cAMP synthesis and ACTH secretion in various cell lines. [] Its oral activity and brain penetration make it a promising candidate for treating stress-related disorders like anxiety and depression. [, ]
Relevance: While not directly analogous, SSR125543A shares the cyclopropyl moiety with N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. Both compounds also demonstrate activity in the central nervous system, highlighting a potential area of shared interest in medicinal chemistry. [, ]
Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist. [] It displays nanomolar affinity for the leukotriene D4 receptor and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs. [] The R enantiomer exhibits greater potency than its S counterpart. []
Relevance: This compound and N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide both belong to the sulfonamide class of compounds, sharing the (aryl)sulfonyl structural element. []
{3-[ethoxy(2-pyridyl)methyl]-1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole} (L1) and {1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole} (L2)
Compound Description: L1 and L2 are products isolated from the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene. [, ] L1 features a more complex structure with an ethoxy(2-pyridyl)methyl substituent, while L2 is a simpler dihydrobenzimidazole derivative. [, ] Both L1 and L2 can form metal complexes, demonstrating their potential as ligands in coordination chemistry. [, ]
Relevance: These compounds highlight the importance of the (4-methylphenyl)sulfonyl group, which is also present in N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [, ] This shared moiety suggests potential similarities in chemical reactivity and complexation behavior.
Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor. [] It demonstrates greater potency than the previously known CB2-selective dihydropyrazole SR144528. [] Sch.336 effectively impairs leukocyte migration both in vitro and in vivo, highlighting its potential as an anti-inflammatory agent. []
Relevance: Sch.336 and N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide share the sulfonamide functionality. Notably, Sch.336 is a bis-sulfone, possessing two sulfonyl groups, further emphasizing the significance of this chemical group in biological activity. []
Compound Description: Compound 7 exhibits antiviral activity against HIV-1. [] It binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix protein, disrupting viral assembly. [] Compound 7 shows broad neutralizing activity against various HIV-1 isolates. []
Relevance: Although structurally distinct, Compound 7, like N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, contains a (4-methylphenyl) substituent. [] This common feature, while not the primary determinant of their respective biological activities, suggests potential similarities in their physicochemical properties.
Compound Description: This series of compounds (7a-o) represents novel derivatives synthesized through a multi-step process involving condensation and deprotection reactions. [] The specific biological activities of these compounds are not detailed in the provided abstract.
Relevance: These compounds, like N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, belong to the sulfonamide class, sharing the characteristic benzenesulfonamide moiety. [] This structural commonality points to a possible connection in their chemical synthesis pathways and potential biological activities.
methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422) and N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353)
Compound Description: Wy-48,422 and Wy-49,353 are inhibitors of LTD4-induced bronchoconstriction. [] Wy-48,422 is a hydroxamic acid derivative, while Wy-49,353 belongs to the sulfonyl carboxamide class. [] Both compounds exhibit oral activity against LTD4 and ovalbumin-induced bronchoconstriction in guinea pigs. []
Relevance: Wy-49,353, like N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, contains a (4-methylphenyl)sulfonyl group. [] This shared structural element highlights the importance of this moiety in designing compounds with LTD4 antagonist activity.
Compound Description: Compound 2 is an "abnormal" Baylis-Hillman adduct formed during the reaction of N-benzylidene-4-methylbenzenesulfonamide with cyclohex-2-en-1-one in the presence of specific Lewis bases. []
Relevance: This compound shares the (4-methylphenyl)sulfonyl group with N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] The formation of Compound 2 as an unexpected product highlights the potential for diverse reactivity and product formation influenced by specific reaction conditions and the presence of the (4-methylphenyl)sulfonyl moiety.
N-(arylsulfonyl) Valine Hydrazones
Compound Description: This series of compounds represents a class of acylhydrazones derived from (2S)-3-methyl-2-[[(4-methylphenyl)sulfonyl]amino]butanoic acid hydrazide. [] They were synthesized and evaluated for their anti-HIV and antileukemia activities. []
Relevance: These compounds and N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide are both sulfonamides, sharing the (4-methylphenyl)sulfonyl group as a key structural feature. [] This commonality suggests a potential link in their synthesis pathways and a shared interest in developing biologically active sulfonamide derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.